molecular formula C14H10N2O2 B10842304 3-Pyridin-4-yl-quinoline-6,7-diol

3-Pyridin-4-yl-quinoline-6,7-diol

Cat. No.: B10842304
M. Wt: 238.24 g/mol
InChI Key: PWPSIWFFYVGDHO-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-quinoline-6,7-diol is a heterocyclic compound that features both pyridine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-quinoline-6,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of pyridine derivatives with quinoline intermediates, followed by cyclization and functional group modifications. For instance, the reaction of 4-pyridylboronic acid with 6,7-dihydroxyquinoline under Suzuki coupling conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-quinoline-6,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

Scientific Research Applications

3-Pyridin-4-yl-quinoline-6,7-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yl-quinoline-6,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Pyridine: A basic heterocycle with a nitrogen atom in the ring.

    Quinolin-6,7-diol: Lacks the pyridine moiety but shares the quinoline core.

Uniqueness

3-Pyridin-4-yl-quinoline-6,7-diol is unique due to the presence of both pyridine and quinoline rings, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-pyridin-4-ylquinoline-6,7-diol

InChI

InChI=1S/C14H10N2O2/c17-13-6-10-5-11(9-1-3-15-4-2-9)8-16-12(10)7-14(13)18/h1-8,17-18H

InChI Key

PWPSIWFFYVGDHO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C3C=C(C(=CC3=C2)O)O

Origin of Product

United States

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